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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

A notable absence of crystallographic data exists for 2-Bromo-3,5-dinitroaniline in publicly
accessible databases. Researchers seeking to understand the solid-state properties of this
molecule may find value in comparative data from structurally similar compounds. This guide
provides a detailed comparison of the X-ray crystallography data for two related brominated
aniline derivatives: 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline.

This guide is intended for researchers, scientists, and drug development professionals, offering
a comprehensive look at the available crystallographic data and the experimental protocols
used to obtain it. The information presented for these alternative compounds can serve as a
valuable reference point for predicting the structural characteristics of 2-Bromo-3,5-
dinitroaniline.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-
dinitroaniline and 4-Bromo-2,6-dimethylaniline, providing a clear and objective comparison of
their solid-state structures.
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Parameter

2-Bromo-4,6-dinitroaniline

4-Bromo-2,6-
dimethylaniline

Chemical Formula CeHaBrNsOa4 CsH10BrN
Molecular Weight 262.03 g/mol 200.07 g/mol
Crystal System Monoclinic Monoclinic
Space Group P 21/n P 2i/c

Unit Cell Dimensions

a 6.6955 (2) A 20.141 (4) A
b 7.7720 (2) A 5.150 (1) A
C 16.0608 (4) A 17.300 (4) A
a 90° 90°

B 95.4182 (14)° 111.53 (3)°
y 90° 90°

Volume 832.03 (4) As 1669.3 (7) As
A 4 8
Temperature 173 K 294 (2) K
Radiation Type Mo Ka Mo Ka

Diffractometer

Bruker APEXII CCD

Enraf—-Nonius CAD-4

R-factor

0.033

0.064

wR-factor

0.083

0.166

Experimental Protocols

The methodologies employed in the crystallographic analysis of these compounds are crucial

for understanding the reliability and context of the data.

2-Bromo-4,6-dinitroaniline:
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Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution
of the compound in dichloromethane (CH2Cl2).[1] A yellow block-shaped crystal with
dimensions 0.20 x 0.15 x 0.08 mm was selected for data collection.[1]

Data were collected on a Bruker APEXII CCD diffractometer using Mo Ka radiation (A =
0.71073 A) at a temperature of 173 K.[1] A multi-scan absorption correction was applied using
SADABS.[1] The structure was solved using SHELXS97 and refined by full-matrix least-
squares on F2 using SHELXL2013.[1] All hydrogen atoms were positioned geometrically and
refined using a riding model.[1]

4-Bromo-2,6-dimethylaniline:

The crystals of 4-Bromo-2,6-dimethylaniline were obtained by dissolving the compound in
hexane and allowing the solvent to evaporate slowly at room temperature over approximately
seven days.[2] A crystal with dimensions 0.40 x 0.20 x 0.20 mm was used for the X-ray
diffraction study.[3]

Data collection was performed on an Enraf-Nonius CAD-4 diffractometer with Mo Ka radiation
(A = 0.71073 A) at a temperature of 294 K.[3] An absorption correction was applied using (-
scans.[2][3] The structure was solved with SHELXS97 and refined with SHELXL97.[3]
Hydrogen atoms were positioned geometrically and refined as riding atoms.[3]

General Experimental Workflow for Single-Crystal X-
ray Diffraction

The following diagram illustrates a typical workflow for determining the crystal structure of a
small molecule, from crystal selection to data analysis and structure validation.
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A generalized workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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